1-(2-Pyridyl)-1,2,3,4-tetrahydroquinoxaline
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Overview
Description
1-(2-Pyridyl)-1,2,3,4-tetrahydroquinoxaline is a heterocyclic compound that features a pyridine ring fused to a tetrahydroquinoxaline structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Pyridyl)-1,2,3,4-tetrahydroquinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-pyridylamine with 1,2-diketones in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Pyridyl)-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products: The major products formed from these reactions include various substituted quinoxalines and tetrahydroquinoxalines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Pyridyl)-1,2,3,4-tetrahydroquinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(2-Pyridyl)-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The compound may also interact with cellular receptors, influencing various signaling pathways .
Comparison with Similar Compounds
1,3-Di(2-pyridyl)benzene: Known for its use in coordination chemistry and material science.
2-(Pyridin-2-yl)ethanone: Utilized in organic synthesis and as an intermediate in pharmaceutical production.
Pyrido[1,2-a]indoles: Studied for their biological activities and potential therapeutic applications.
Uniqueness: Its ability to undergo multiple types of chemical reactions and its potential bioactivity make it a valuable compound for further research and development .
Properties
Molecular Formula |
C13H13N3 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
4-pyridin-2-yl-2,3-dihydro-1H-quinoxaline |
InChI |
InChI=1S/C13H13N3/c1-2-6-12-11(5-1)14-9-10-16(12)13-7-3-4-8-15-13/h1-8,14H,9-10H2 |
InChI Key |
RFTRKAATUBXKAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C2N1)C3=CC=CC=N3 |
Origin of Product |
United States |
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